2-(Heptyloxy)-1-oxo-1-phenyl-1lambda~5~-diazene
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Overview
Description
2-(Heptyloxy)-1-oxo-1-phenyl-1lambda~5~-diazene is an organic compound that belongs to the class of diazenes This compound is characterized by the presence of a heptyloxy group attached to a phenyl ring, with an oxo group and a diazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptyloxy)-1-oxo-1-phenyl-1lambda~5~-diazene typically involves the reaction of heptyl alcohol with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Heptyloxy)-1-oxo-1-phenyl-1lambda~5~-diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The heptyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
2-(Heptyloxy)-1-oxo-1-phenyl-1lambda~5~-diazene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Heptyloxy)-1-oxo-1-phenyl-1lambda~5~-diazene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action are studied to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexyloxy)-1-oxo-1-phenyl-1lambda~5~-diazene
- 2-(Octyloxy)-1-oxo-1-phenyl-1lambda~5~-diazene
- 2-(Nonoxyloxy)-1-oxo-1-phenyl-1lambda~5~-diazene
Uniqueness
2-(Heptyloxy)-1-oxo-1-phenyl-1lambda~5~-diazene is unique due to its specific heptyloxy group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63346-48-5 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
heptoxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-4-5-9-12-17-14-15(16)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
InChI Key |
VKCQRPBMXCGUET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCON=[N+](C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
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